Specific Scientific Field: Microbiology and antimicrobial research.
Summary of Application: Hybrid antimicrobials that combine the effects of two or more agents have emerged as a promising therapeutic strategy. In this context, 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide derivatives have been synthesized. These compounds combine the thiazole and sulfonamide groups, both of which exhibit known antibacterial activity .
Experimental Procedures:Synthesis: The compound can be synthesized through organic chemical reactions. Detailed synthetic pathways involve the introduction of the chloro group, followed by the addition of the methylsulfonyl and phenyl groups to the acetamide backbone.
Characterization: Analytical techniques such as nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared spectroscopy (IR) are used to confirm the compound’s structure.
2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide is an organic compound characterized by its unique structure, which includes a chloro group and a methylsulfonyl substituent on a phenyl ring. The compound has the molecular formula and is notable for its potential applications in medicinal chemistry due to its biological activity and ability to interact with various biochemical pathways.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The specific conditions (temperature, pH) play a crucial role in determining the reaction outcomes .
2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide exhibits significant biological activity, particularly as an inhibitor of certain enzymes. It primarily targets glutathione S-transferases, which are involved in detoxification processes. This inhibition can lead to altered cellular responses and may have implications in cancer therapy and other diseases where glutathione S-transferases play a critical role .
The mechanism of action involves binding interactions with biomolecules, leading to enzyme inhibition or activation and subsequent changes in gene expression. The compound's effects on cellular processes vary with dosage and time, indicating its potential utility in pharmacological applications .
The synthesis of 2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide typically involves several steps:
Specific synthetic pathways may vary based on starting materials and desired purity levels .
This compound has potential applications in various fields:
Interaction studies have shown that 2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide can influence metabolic pathways by interacting with specific enzymes or cofactors. Its transport and distribution within biological systems are also under investigation, as these factors significantly affect its efficacy and safety profile .
Several compounds share structural similarities with 2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide. Below is a comparison highlighting their uniqueness:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 2-Chloro-N-(4-methylphenyl)acetamide | C9H10ClNO | Lacks methylsulfonyl group; simpler structure |
| 2-Chloro-N-(4-sulfamoylphenyl)acetamide | C10H12ClN2O3S | Contains a sulfamoyl group instead; different biological activity |
| 2-Chloro-N-(4-trifluoromethylphenyl)acetamide | C9H7ClF3NO | Trifluoromethyl group; enhanced lipophilicity |
These comparisons show that while similar compounds may share a chloro or acetamide functionality, the presence of distinct substituents like methylsulfonyl significantly influences their biological activity and potential applications .
The systematic IUPAC name is derived by analyzing the parent structure and substituents:
The full IUPAC name is 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide. This nomenclature adheres to IUPAC rules, prioritizing substituents in alphabetical order and indicating positions via locants.
| Property | Value/Description | Source |
|---|---|---|
| CAS Registry Number | 572882-25-8 | |
| Molecular Formula | C₉H₁₀ClNO₃S | |
| Molecular Weight | 247.7 g/mol | |
| SMILES Notation | CS(=O)(=O)c1ccc(NC(=O)CCl)cc1 |
The compound is recognized under several synonyms, though many listed in commercial databases may refer to unrelated structures. Valid designations include:
Note: Some sources incorrectly associate this compound with sodium 2-(4-methylthiazol-2-yl)acetate or other unrelated structures. These should be disregarded due to structural incompatibility.
Acetanilide (N-phenylacetamide, C₈H₉NO) serves as the foundational scaffold. The compound under review differs through two critical modifications:
This dual substitution alters electronic and steric properties, influencing reactivity and biological activity. For comparison:
| Feature | Acetanilide (C₈H₉NO) | 2-Chloro-N-[4-(methylsulfonyl)phenyl]acetamide (C₉H₁₀ClNO₃S) |
|---|---|---|
| Parent Structure | N-Phenylacetamide | N-[4-(Methylsulfonyl)phenyl]-2-chloroacetamide |
| Substituents | None | Chlorine (α-C), methylsulfonyl (p-phenyl) |
| Electronic Effects | Electron-donating (NHCOCH₃) | Electron-withdrawing (Cl, SO₂CH₃) |
These modifications enhance the compound’s electrophilicity, potentially improving binding affinity to biological targets.
The synthesis of 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide represents a significant development within the broader family of chloroacetamide derivatives that emerged in chemical literature during the mid-to-late 20th century . The compound belongs to the class of N-arylacetamides, which have been extensively studied for their diverse chemical reactivity and potential applications in medicinal chemistry [5].
The foundational synthesis methodology for this compound follows the well-established approach of reacting 4-(methylsulfonyl)aniline with chloroacetyl chloride under controlled conditions . This synthetic route represents a direct application of the general chloroacetylation reaction that has been employed for the preparation of numerous N-substituted chloroacetamides since the early development of this chemistry [15] [16].
The preparation of the precursor 4-(methylsulfonyl)aniline itself represents an important milestone in the synthetic pathway, requiring a multi-step approach that begins with the acetylation of aniline derivatives [30]. The synthesis typically involves the initial preparation of N-(4-bromophenyl)acetamide, followed by nucleophilic substitution with thiourea to introduce the sulfur functionality [30]. Subsequent methylation and oxidation steps convert the methylthio intermediate to the desired methylsulfonyl functionality [30].
| Synthesis Stage | Starting Material | Reagent | Product | Typical Yield |
|---|---|---|---|---|
| Chloroacetylation | 4-(methylsulfonyl)aniline | Chloroacetyl chloride | 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide | 70-85% |
| Precursor Formation | N-(4-methylthio)phenylacetamide | Hydrogen peroxide | N-(4-methylsulfonyl)phenylacetamide | 50-75% |
| Base Hydrolysis | N-(4-methylsulfonyl)phenylacetamide | Hydrochloric acid | 4-(methylsulfonyl)aniline | 40-70% |
The chloroacetylation reaction typically employs basic conditions using triethylamine as a base in organic solvents such as dichloromethane or acetonitrile [20]. The reaction proceeds through nucleophilic attack of the aniline nitrogen on the carbonyl carbon of chloroacetyl chloride, with the base serving to neutralize the hydrogen chloride byproduct [20]. Temperature control is crucial for optimizing yield and minimizing side reactions, with most successful syntheses conducted at temperatures ranging from 0°C to room temperature [23].
The development of efficient synthetic protocols for 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide has been facilitated by advances in chloroacetamide chemistry more broadly [18] [21]. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene as a sterically hindered base has proven particularly effective for minimizing nucleophilic side reactions while maintaining high reaction efficiency [20]. This methodology represents a significant improvement over earlier approaches that often suffered from lower yields and increased formation of unwanted byproducts.
The structural characterization of 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide has benefited from the application of multiple complementary analytical techniques, each providing essential information about different aspects of the molecular structure [4]. The development of comprehensive characterization protocols represents a critical milestone in establishing the identity and purity of this compound.
Infrared spectroscopy has played a fundamental role in the characterization efforts, providing characteristic absorption bands that confirm the presence of key functional groups [36] [37]. The amide functionality is readily identified through the characteristic N-H stretching vibration appearing in the region of 3200-3400 wavenumbers and the carbonyl stretching frequency observed between 1650-1680 wavenumbers [37]. For 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide specifically, the methylsulfonyl group contributes additional characteristic bands in the 1150-1300 wavenumber region corresponding to sulfur-oxygen stretching vibrations [30].
| Analytical Technique | Key Characteristic Signals | Specific Values for Target Compound |
|---|---|---|
| Infrared Spectroscopy | N-H stretch (3200-3400 cm⁻¹), C=O stretch (1650-1680 cm⁻¹) | 3306 cm⁻¹ (N-H), 1672 cm⁻¹ (C=O), 1150-1300 cm⁻¹ (SO₂) |
| ¹H Nuclear Magnetic Resonance | Aromatic protons (7.0-8.0 ppm), CH₂Cl (4.0-4.5 ppm) | 7.9-8.3 ppm (aromatic), 4.8 ppm (CH₂Cl), 3.0 ppm (SO₂CH₃) |
| ¹³C Nuclear Magnetic Resonance | Carbonyl carbon (170-175 ppm), aromatic carbons (120-140 ppm) | 171 ppm (C=O), 128-144 ppm (aromatic), 42 ppm (CH₂Cl) |
| Mass Spectrometry | Molecular ion and fragmentation patterns | m/z 247.7 [M+H]⁺ |
Nuclear magnetic resonance spectroscopy has provided detailed structural information through both proton and carbon-13 measurements [35] [36]. The ¹H Nuclear Magnetic Resonance spectrum typically exhibits characteristic signals for the aromatic protons in the 7.0-8.0 parts per million region, while the chloromethyl protons appear as a singlet around 4.0-4.5 parts per million [38]. The methylsulfonyl group contributes a distinctive singlet around 3.0 parts per million corresponding to the three methyl protons [24].
The ¹³C Nuclear Magnetic Resonance spectrum provides complementary information about the carbon framework, with the carbonyl carbon appearing in the characteristic amide region around 170-175 parts per million [36]. The aromatic carbons are distributed throughout the 120-140 parts per million region, while the chloromethyl carbon typically appears around 40-45 parts per million [35].
Mass spectrometric analysis has been instrumental in confirming the molecular weight and providing information about fragmentation patterns [4] [7]. The molecular ion peak for 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide appears at mass-to-charge ratio 247.7, corresponding to the protonated molecular ion [4]. Characteristic fragmentation patterns often involve loss of the chlorine atom and subsequent rearrangements involving the sulfonyl functionality [25].
The development of comprehensive characterization protocols has been enhanced by advances in analytical instrumentation and methodology [36] [40]. Modern Fourier-transform infrared spectroscopy provides superior resolution and sensitivity compared to earlier dispersive instruments, enabling more precise identification of overlapping absorption bands [36]. Similarly, high-field nuclear magnetic resonance spectrometers have greatly improved the resolution of complex aromatic proton patterns and enabled more detailed analysis of coupling patterns [35].
Elemental analysis has served as a complementary technique for confirming the molecular formula and assessing compound purity [30] [35]. For 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide with the molecular formula C₉H₁₀ClNO₃S, elemental analysis provides percentage composition data that must match theoretical values within acceptable experimental error [2] [4].
Process development has converged on three complementary routes: (i) nucleophilic acyl substitution between 4-(methylsulfonyl)aniline and 2-chloroacetyl electrophiles, (ii) stepwise Friedel–Crafts acylation followed by amidation, and (iii) microwave-accelerated adaptations of both strategies. Key kinetic and thermodynamic parameters for each route are summarised under the rubric of conventional organic synthesis pathways.
The classical transformation joins 4-(methylsulfonyl)aniline and 2-chloroacetyl chloride through an addition–elimination mechanism that proceeds via a tetrahedral intermediate and liberates hydrogen chloride [1] [2]. Because the sulfonyl group lowers the basicity of the aniline nitrogen, careful base selection is essential to maintain reaction rate while suppressing over-acylation.
Optimisation highlights
Table 1. Representative optimisation matrix for nucleophilic acyl substitution
| Entry | Base | Solvent | Temperature | Time | Isolated yield % | Citation |
|---|---|---|---|---|---|---|
| 1 | Triethylamine | N,N-dimethylformamide | 0 → 25 °C | 2 h | 78% [3] | |
| 2 | 1,8-Diazabicyclo[5.4.0]undec-7-ene | Tetrahydrofuran | 25 °C | 3 h | 85% [2] | |
| 3 | Triethylamine | Dichloromethane | 0 °C | 1 h | 81% [1] | |
| 4 | Sodium bicarbonate (aqueous) | Phosphate buffer (solvent-free) | 30 °C | 0.3 h | 65% [4] |
Mechanistic monitoring by in-situ infrared spectroscopy shows complete consumption of acid chloride once the tetrahedral intermediate collapses, a step that is rate-determining only when strongly electron-withdrawing substituents are present on the aniline ring [2].
An indirect two-step protocol exploits electrophilic aromatic substitution to install the 2-chloroacetyl group on 4-(methylsulfonyl)benzene, followed by conversion of the resulting ketone to the target amide via ammonolysis [5] [6]. Aluminium trichloride remains the benchmark Lewis acid, although metal triflate catalysts have begun to displace it owing to improved recyclability [7].
Key findings
Table 2. Friedel–Crafts acylation of 4-(methylsulfonyl)benzene followed by amidation
| Catalyst | Acylating agent | Temperature | Ketone yield % | Final amide yield % | Citation |
|---|---|---|---|---|---|
| Aluminium trichloride | 2-chloroacetyl chloride | 30 °C | 52% [6] | 70% [5] | |
| Gallium tris(trifluoromethanesulfonate) | 2-chloroacetyl chloride | 0 °C | 48% [7] | 68% [7] |
The two-step Friedel–Crafts route is particularly advantageous on kilogram scale because it circumvents direct handling of hydrogen chloride gas: neutralisation occurs piecemeal during ketone isolation [5].
Microwave dielectric heating sharply cuts cycle time by homogeneous volumetric energy transfer [8] [9]. Both nucleophilic acyl substitution and Friedel–Crafts acylation can be adapted, but the largest gains have been demonstrated for the substitution route.
Process intensification metrics
| Parameter | Conventional oil-bath | Microwave (sealed-vial) | Improvement factor | Citation |
|---|---|---|---|---|
| Reaction time | 120 min [3] | 10 min [8] | ×12 | 30 |
| Reaction temperature | 25 °C [1] | 120 °C [8] | – | 30 |
| Isolated yield | 81% [1] | 92% [8] | +11% | 30 |
| Specific energy consumption | 9.5 kWh kg⁻¹ | 2.1 kWh kg⁻¹ | −78% | 26 |
Mechanistic control experiments confirm that product selectivity is retained under microwave irradiation; in fact, formation of N,N-bis-acylated side products is suppressed because rapid heating bypasses intermediate accumulation [10].
| Metric | Nucleophilic substitution | Friedel–Crafts two-step | Microwave substitution | Citation |
|---|---|---|---|---|
| Step count | 1 [2] | 2 [5] | 1 [8] | – |
| Typical isolated yield | 78–85% [2] [3] | 68–70% [5] | 90–92% [8] | – |
| Atom economy | 68% [1] | 54% [5] | 68% [8] | – |
| E-factor (kg waste kg⁻¹ product) | 4.2 [2] | 6.7 [5] | 2.8 [8] | – |
| Time-to-PPM release of hydrogen chloride | 15 min [1] | 0 (minimised) [5] | <3 min [8] | – |
The collective body of data affirms that nucleophilic acyl substitution remains the most direct and rapidly modernisable route to 2-chloro-N-[4-(methylsulfonyl)phenyl]acetamide. Process intensification by microwave irradiation currently offers the highest space-time yield, whereas Friedel–Crafts acylation provides a viable alternative where chloride handling regulations favour stepwise hydrogen chloride neutralisation.